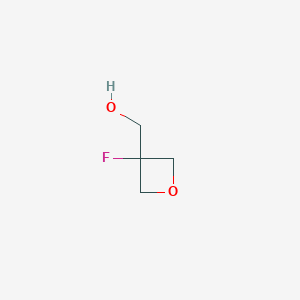

(3-Fluorooxetan-3-yl)methanol

Description

Significance of Oxetane (B1205548) Derivatives in Chemical Sciences

Oxetanes, four-membered cyclic ethers, have garnered substantial interest in medicinal chemistry and materials science. nih.govacs.org Their inherent ring strain, which is approximately 106 kJ/mol, and the presence of an oxygen atom give them a unique combination of properties. mdpi.com This includes a small, polar, and three-dimensional structure. nih.govacs.org

In drug discovery, the oxetane ring is often used as a bioisostere for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties. nih.govacs.org The incorporation of an oxetane motif can enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgacs.org The ability of the oxetane oxygen to act as a hydrogen bond acceptor is a key feature, often leading to improved binding affinity with biological targets. mdpi.com A prominent example is the anticancer drug Paclitaxel (Taxol), which contains an oxetane ring crucial to its bioactivity. nih.govnih.gov

Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. nih.gov Fluorine's high electronegativity, second only to neon, and its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allow it to exert powerful electronic effects with minimal steric hindrance. benthamdirect.comtandfonline.com

Key benefits of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage and thereby blocking metabolically labile sites. nih.govmdpi.com

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its absorption and bioavailability. benthamdirect.comnih.gov

Binding Affinity: The electronic effects of fluorine can alter the pKa of a molecule and create favorable electrostatic interactions with target proteins, leading to enhanced binding. nih.govbenthamdirect.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be advantageous for receptor binding.

Overview of (3-Fluorooxetan-3-yl)methanol as a Key Intermediate in Organic Synthesis and Pharmaceutical Manufacturing

This compound emerges as a highly valuable building block by combining the desirable attributes of both the oxetane ring and a fluorine atom. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. protheragen.ai Its structure features a synthetically accessible hydroxymethyl group, allowing for a variety of subsequent chemical transformations.

The presence of the fluorine atom on the same carbon as the hydroxymethyl group introduces a unique stereoelectronic environment. This strategic placement can be leveraged to fine-tune the properties of the final product, such as its metabolic stability and receptor binding interactions. The development of robust synthetic methodologies for producing 3-fluoroalkyl-substituted oxetanes, including this compound, has been a focus of recent research. chemrxiv.org These methods often involve nucleophilic substitution, deoxyfluorination, or deoxofluorination as key steps to introduce the fluorine atom. chemrxiv.org

The utility of this compound and its derivatives is evident in their application as building blocks for a range of biologically active compounds. cphi-online.com The combination of the oxetane's favorable physicochemical properties and the electronic influence of the fluorine atom makes this scaffold a powerful tool for modern drug discovery and organic synthesis. rsc.org

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 865451-85-0 |

| Molecular Formula | C4H7FO2 |

| Molecular Weight | 106.10 g/mol |

| Boiling Point | 137.5±15.0 °C to 146-150 °C protheragen.aiaspirasci.com |

| Density | 1.24±0.1 g/cm³ to 2.89 g/cm³ protheragen.aiaspirasci.com |

| pKa | 14.58±0.10 (Predicted) protheragen.ai |

| Melting Point | 5-8 °C aspirasci.com |

| Storage Temperature | -20 °C protheragen.aiaspirasci.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorooxetan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c5-4(1-6)2-7-3-4/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAFPURKVADOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670334 | |

| Record name | (3-Fluorooxetan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865451-85-0 | |

| Record name | 3-Fluoro-3-oxetanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865451-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorooxetan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 3 Fluorooxetan 3 Yl Methanol

Established Synthetic Routes to (3-Fluorooxetan-3-yl)methanol and its Precursors

The construction of the this compound scaffold can be achieved through several distinct synthetic strategies, each starting from different precursors and employing specific reagents to introduce the key fluorine atom and hydroxymethyl group.

Deoxyfluorination Approaches, e.g., Morph-DAST-mediated processes

Deoxyfluorination is a primary method for the introduction of fluorine into organic molecules. Reagents such as morpholinosulfur trifluoride (Morph-DAST) are effective for converting hydroxyl groups into fluorine atoms. chemicalbook.comenamine.net Morph-DAST is often preferred over diethylaminosulfur trifluoride (DAST) due to its enhanced thermal stability and higher reactivity, particularly with sterically hindered alcohols. enamine.netresearchgate.net

The synthesis of this compound via this route typically starts from a diol precursor, such as 3,3-bis(hydroxymethyl)oxetane. The selective monofluorination of one of the two primary hydroxyl groups is the key challenge. The reaction involves the activation of a hydroxyl group by Morph-DAST, followed by an intramolecular or intermolecular nucleophilic substitution by fluoride (B91410).

Reaction Scheme: Deoxyfluorination

| Starting Material | Reagent | Product |

|---|

This table illustrates a representative deoxyfluorination reaction to produce the target compound.

Synthesis from (3-(bromomethyl)oxetan-3-yl)methanol

An alternative pathway involves the nucleophilic substitution of a halogen atom. The precursor, (3-(bromomethyl)oxetan-3-yl)methanol, features both a bromomethyl and a hydroxymethyl group attached to the C3 position of the oxetane (B1205548) ring. nih.govfluorochem.co.uk The synthesis proceeds by displacing the bromide ion with a fluoride source, such as potassium fluoride or a phase-transfer catalyst system. This method takes advantage of the good leaving group ability of bromide.

Careful selection of reaction conditions is necessary to ensure that the fluoride ion selectively displaces the bromide without significant side reactions involving the hydroxyl group.

Reaction Scheme: Nucleophilic Substitution

| Starting Material | Reagent | Product |

|---|

This table shows the conversion of the bromo-substituted precursor to the fluoro-substituted product.

Synthesis via 3-[(benzyloxy)methyl]-3-fluorooxetane

Protecting group strategies are commonly employed in multi-step syntheses to mask reactive functional groups. In this approach, a precursor such as 3-hydroxymethyl-3-oxetanemethanol can be selectively protected on one of the hydroxyl groups using a benzyl (B1604629) ether. The remaining free hydroxyl group is then converted to a fluorine atom using a fluorinating agent. The final step is the deprotection of the benzyl group, typically through catalytic hydrogenation, to yield this compound. easycdmo.com

This multi-step process allows for controlled transformations and avoids undesirable side reactions.

Reaction Sequence:

Protection: 3,3-bis(hydroxymethyl)oxetane is reacted with a benzyl halide to form 3-((benzyloxy)methyl)-3-(hydroxymethyl)oxetane.

Fluorination: The remaining hydroxyl group is converted to fluorine using a reagent like Morph-DAST.

Deprotection: The benzyl group is removed via hydrogenation (e.g., using H₂ and a Palladium catalyst) to give the final product.

Stereoselective Synthesis of Fluorinated Oxetane Derivatives

The development of stereoselective methods to synthesize chiral fluorinated oxetanes is an area of active research, as chirality is crucial for biological activity in many pharmaceutical applications. nsf.gov While a direct stereoselective synthesis of this compound is not widely documented, general principles of asymmetric synthesis can be applied. nsf.govbohrium.com

One approach involves the catalytic asymmetric desymmetrization of a prochiral oxetane precursor. nsf.gov By using a suitable chiral catalyst, it is possible to selectively functionalize one of two identical groups, leading to the formation of an enantiomerically enriched product. Another strategy is the stereoselective ring-opening of α-fluorinated oxetanes, where the fluorine atom directs the stereochemical outcome of the reaction. bohrium.com These advanced methodologies highlight the potential for creating specific stereoisomers of fluorinated oxetane building blocks.

Functional Group Transformations and Derivatizations of this compound

The primary alcohol of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. chemrxiv.org

Preparation of Amines, Carboxylic Acids, and Aldehydes from Oxetane Intermediates

The strategic conversion of the hydroxymethyl group into other key functional groups like amines, carboxylic acids, and aldehydes expands the utility of the fluorinated oxetane core. chemrxiv.org

Amines: The corresponding primary amine, (3-fluorooxetan-3-yl)methanamine, can be prepared from this compound. sigmaaldrich.com A common synthetic route involves a two-step process: first, the alcohol is converted into a good leaving group (e.g., a mesylate or tosylate). This is followed by nucleophilic substitution with an amine source, such as sodium azide (B81097), and subsequent reduction of the azide to the amine.

Carboxylic Acids: Oxidation of the primary alcohol in this compound yields 3-fluorooxetane-3-carboxylic acid. uni.lu This transformation can be achieved using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. libretexts.orgyoutube.com The reaction must be carried out under conditions that ensure complete oxidation to the carboxylic acid. libretexts.org

Aldehydes: Partial oxidation of this compound leads to the formation of the corresponding aldehyde, 3-fluorooxetane-3-carbaldehyde. This requires the use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or controlled oxidation conditions like the Swern or Dess-Martin periodinane oxidation. It is often necessary to remove the aldehyde from the reaction mixture as it forms to prevent over-oxidation to the carboxylic acid. passmyexams.co.uk

Functional Group Interconversion Summary

| Starting Material | Target Functional Group | Typical Reagents | Product |

|---|---|---|---|

| This compound | Amine | 1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C | (3-fluorooxetan-3-yl)methanamine |

| This compound | Carboxylic Acid | K₂Cr₂O₇, H₂SO₄ | 3-fluorooxetane-3-carboxylic acid |

This interactive table summarizes key derivatization reactions starting from this compound.

Advanced Spectroscopic and Analytical Characterization of 3 Fluorooxetan 3 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of atoms. For fluorinated compounds like (3-Fluorooxetan-3-yl)methanol, multinuclear NMR experiments are particularly insightful.

Proton (¹H) NMR spectroscopy is fundamental in determining the structure of this compound and its derivatives. The chemical shifts, signal integrations, and coupling patterns provide a wealth of information about the proton environments within the molecule. oxinst.com In the ¹H NMR spectrum of a related oxetane (B1205548) derivative, the signals corresponding to the oxetane ring protons and the hydroxymethyl group can be clearly identified and assigned. googleapis.com For instance, the protons on the oxetane ring typically appear as multiplets due to coupling with each other and with the fluorine atom. The hydroxymethyl protons also exhibit characteristic shifts and couplings.

The analysis of ¹H NMR spectra for a series of functionalized piperazine (B1678402) derivatives, which also exhibit complex conformational behavior, demonstrates the power of this technique in resolving intricate structural details. researchgate.net The chemical shifts are sensitive to the solvent used, highlighting the importance of standardized conditions for comparative analysis. researchgate.net

Table 1: Representative ¹H NMR Data for an Oxetane Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxetane Ring CH₂ | 4.29 | d | 18.8 (³JHF) |

| Oxetane Ring CH₂ | 5.22-5.23 | m | - |

| Aromatic CH | 7.50-7.92 | m | - |

Note: Data is for a representative fluorinated oxetane derivative and serves as an illustrative example. beilstein-journals.org Actual values for this compound may vary.

A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the unambiguous structural elucidation of this compound and its analogs. oxinst.commeilerlab.org

¹³C NMR: Provides information on the carbon framework. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: Is crucial for fluorinated compounds, providing information about the electronic environment of the fluorine atom. chemrxiv.org The chemical shift and coupling to adjacent protons (H-F coupling) are key parameters. chemrxiv.orgcore.ac.uk

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, helping to piece together the complete molecular structure. oxinst.com

For complex molecules, computational prediction of NMR chemical shifts can aid in the assignment of experimental data and help distinguish between possible structural isomers. meilerlab.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of a compound's molecular formula. savemyexams.comspectralworks.com For this compound (C₄H₇FO₂), the expected exact mass can be calculated using the precise masses of its constituent atoms. aspirasci.comprotheragen.ai The experimentally determined mass from HRMS analysis should match this calculated value very closely, confirming the elemental composition. savemyexams.comspectralworks.com This technique is invaluable for distinguishing between compounds with the same nominal mass but different molecular formulas. savemyexams.com

Table 2: HRMS Data for a Fluorinated Organic Compound

| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

| Representative Fluorinated Compound | C₁₃H₁₁NO₃FNa | 349.9804 | 349.9818 |

Note: This table shows example data for a different fluorinated compound to illustrate the principle of HRMS. beilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. fishersci.com This technique is widely used to assess the purity of chemical compounds by separating the main component from any impurities. gcms.czromil.com The mass spectrometer then provides mass information for the eluting peaks, aiding in their identification.

LC-MS is also a critical tool for the identification and separation of regioisomers, which are compounds with the same molecular formula but different spatial arrangements of functional groups. nih.gov In the synthesis of derivatives of this compound, different regioisomers may be formed. Developing a suitable LC method can separate these isomers, and their individual mass spectra can confirm their identity. nih.gov The use of high-purity solvents and mobile phase additives is crucial for achieving sensitive and reliable LC-MS results. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. ijeab.comjchr.org The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. phcogj.com GC-MS can be used to confirm the identity of this compound and to detect any volatile impurities. researchgate.netresearchgate.net In some cases, derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte. nih.gov The resulting mass spectrum provides a characteristic fragmentation pattern that can be compared to library data for confirmation. phcogj.com

Collision Cross Section (CCS) Values and their Prediction

Collision Cross Section (CCS) is a critical physicochemical property that provides insight into the three-dimensional shape of an ion in the gas phase. nih.gov It is increasingly used alongside retention time and mass-to-charge ratio to enhance confidence in compound identification, particularly in complex mixtures analyzed by ion mobility-mass spectrometry (IM-MS). nih.govuq.edu.au For novel compounds like this compound, where experimental standards may be scarce, the prediction of CCS values becomes invaluable. uq.edu.aubohrium.com

Prediction Methodologies: Several computational methods have been developed to predict CCS values. These approaches often leverage machine learning algorithms, such as artificial neural networks (ANNs) and support vector regression (SVR), trained on large datasets of experimentally determined CCS values. uq.edu.aumdpi.comshen-lab.org These models utilize various molecular descriptors, including 2D and 3D structural information, to calculate theoretical CCS values. shen-lab.orgnih.gov The accuracy of these predictions is crucial, with median relative errors often reported to be within 2-3% for a wide range of small molecules. uq.edu.aubohrium.commdpi.comshen-lab.org For instance, a deep neural network approach, DeepCCS, has demonstrated a median relative error of 2.7% across a diverse set of over 2400 molecules. bohrium.com Another model, MGAT-CCS, which integrates graph attention networks, has shown median relative errors of 1.40% for metabolites in positive ion mode. nih.govacs.org

Importance in Analysis: The addition of a CCS value as an identification parameter significantly reduces the number of potential candidates for an unknown compound in a database search. nih.govarxiv.orgrsc.org This is particularly beneficial in metabolomics and the analysis of complex biological matrices where isomers are prevalent. nih.gov Experimentally, CCS values are measured using techniques like drift tube ion mobility spectrometry (DTIMS), which is considered a "gold standard," and traveling-wave ion mobility-mass spectrometry (TW-IM-MS). nih.govnih.govrsc.org The reproducibility of CCS measurements is high, with relative standard deviations (RSD) often below 5%. nih.gov

A hypothetical table of predicted CCS values for this compound and its analogs is presented below, illustrating the type of data generated by these predictive models.

| Compound | Adduct | Predicted CCS (Ų) |

| This compound | [M+H]⁺ | 115.2 |

| This compound | [M+Na]⁺ | 125.8 |

| (3-Methoxyoxetan-3-yl)methanol | [M+H]⁺ | 120.5 |

| (3-Chlorooxetan-3-yl)methanol | [M+H]⁺ | 122.1 |

Chromatographic Methods for Purification and Analysis

Chromatography is an indispensable tool for the separation, purification, and quantitative analysis of this compound and its analogs from reaction mixtures and biological matrices.

Flash column chromatography is a widely used preparative technique for the purification of organic compounds. organic-chemistry.orgacs.org For oxetane derivatives, this method is frequently employed to isolate the desired product from unreacted starting materials, byproducts, and catalysts. organic-chemistry.orgnih.govmdpi.com The choice of stationary phase, typically silica (B1680970) gel, and the eluting solvent system are critical for achieving effective separation. acs.orgreddit.comrochester.edu

Commonly used solvent systems are mixtures of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. mdpi.comrochester.edu For more polar compounds, a small percentage of methanol (B129727) can be added to the mobile phase. rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified compound. reddit.com For instance, in the synthesis of various oxetane derivatives, flash chromatography with a hexane/ethyl acetate gradient is a standard purification step. mdpi.comacs.org

Reversed-phase high-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation of compounds with varying polarities. chromatographyonline.comchromatographyonline.com C18 columns, where the stationary phase is silica modified with octadecylsilyl groups, are the most common choice for reversed-phase HPLC. chromatographyonline.comchromatographyonline.com However, for fluorinated compounds like this compound, specialized fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer alternative and enhanced selectivity. chromatographyonline.comchromatographyonline.comsilicycle.com

These fluorinated phases can provide different elution orders and improve the separation of structurally similar isomers that may be difficult to resolve on a standard C18 column. chromatographyonline.comchromatographyonline.comsilicycle.com The separation mechanism on fluorinated phases involves not only hydrophobic interactions but also dipole-dipole, and π-π interactions. silicycle.com The separation of positional isomers, which often have similar hydrophobicity, can be particularly challenging on C18 columns but may be achieved on PFP phases due to differences in their dipole moments. silicycle.com The use of ion-interaction reagents, such as fluoroalkylamines, can also enhance the retention and separation of charged analytes on C18 columns. nih.gov

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a premier technique for the quantitative analysis of volatile and semi-volatile compounds. etamu.eduskpharmteco.com For a compound like this compound, which has a predicted boiling point, GC can be an effective method for determining its purity and quantifying its presence in a sample. etamu.eduaspirasci.com

In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. etamu.edu The separation is based on the differential partitioning of the analytes between the two phases, which is influenced by their boiling points and polarities. etamu.edu For quantitative analysis, the area under a chromatographic peak is proportional to the amount of the corresponding analyte. libretexts.org The use of an internal standard is recommended to improve accuracy and precision by correcting for variations in injection volume. libretexts.org GC-MS provides an additional layer of confirmation by furnishing the mass spectrum of the analyte, which can be used for structural elucidation and identification. libretexts.orgjvas.in

A typical GC method would involve the following parameters:

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramp to 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Desorption efficiency studies are crucial when using sorbent-based sampling methods, such as for volatile organic compounds (VOCs) in air, followed by thermal or solvent desorption for analysis by GC. tandfonline.complos.orgnih.gov While not directly reported for this compound, the principles are applicable if it were to be analyzed as a VOC. These studies determine the percentage of an analyte that can be recovered from the sorbent material. tandfonline.com

The desorption efficiency can be affected by the concentration of the analyte on the sorbent, the type of sorbent, the desorption solvent, and the presence of other compounds. tandfonline.com For example, studies on various VOCs adsorbed on activated charcoal have shown that desorption efficiencies can vary with the analyte and its concentration. tandfonline.com In another study comparing electrospun nanofibers to Tenax TA for VOC sampling, the nanofibers showed advantages in desorption efficiency. plos.orgnih.govresearchgate.netrsc.org A good adsorbent should not only have high adsorption capacity but also allow for rapid desorption under mild conditions. plos.org

Other Spectroscopic Techniques, e.g., UV-Visible and Magnetic Circular Dichroism (CD) Spectroscopy

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edubioglobax.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. bioglobax.com While UV-Vis spectra are generally broad and not highly specific for structural identification, they are very useful for quantitative analysis and can serve as an additional identification tool. bioglobax.com The wavelength of maximum absorbance (λmax) is a key characteristic of a chromophore. researchgate.net For a compound like this compound, the absence of significant chromophores suggests that it would not absorb strongly in the typical UV-Vis range (200-800 nm). However, its analogs containing aromatic rings would exhibit characteristic absorption bands. researchgate.net

Computational Chemistry and Molecular Modeling of 3 Fluorooxetan 3 Yl Methanol Systems

Quantum Chemical Calculations and Property Prediction

Quantum chemical calculations offer a powerful tool for the in-silico estimation of a molecule's properties, providing valuable data where experimental determination may be challenging or unavailable. For (3-Fluorooxetan-3-yl)methanol, these predictions shed light on its acidity, boiling point, density, lipophilicity, volatility, and optical properties.

Prediction of pKa values

The acidity of the hydroxyl proton in this compound is a key parameter influencing its reactivity and intermolecular interactions. Computational models predict the pKa value of this compound to be approximately 14.58 ± 0.10 protheragen.ai. This value suggests that it is a weak acid, comparable to other primary alcohols. The presence of the electronegative fluorine atom on the same carbon atom as the hydroxymethyl group is expected to have a notable influence on the acidity through inductive effects.

Prediction of Boiling Point and Density

The physical properties such as boiling point and density have also been estimated using computational methods. The predicted boiling point for this compound is 137.5 ± 15.0 °C protheragen.ai. For comparison, one supplier reports an experimental boiling point range of 146-150 °C aspirasci.com. The predicted density is approximately 1.24 ± 0.1 g/cm³ protheragen.ai, while a supplier's experimental value is listed as 2.89 g/cm³ aspirasci.com. The discrepancy between predicted and experimental values can arise from the different methodologies and conditions under which these values were determined.

LogP Values (Predicted)

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which influences its pharmacokinetic properties. While specific predicted LogP values for this compound were not found in the searched literature, it is a parameter that can be readily calculated using various computational algorithms. These calculations are essential in the early stages of drug discovery to estimate a compound's solubility and permeability.

Vapor Pressure Prediction

Vapor pressure is an indicator of a substance's volatility. A supplier reports an experimental vapor pressure of 5 mmHg at 20 °C for this compound aspirasci.com. Computational models can be employed to predict vapor pressure, which is particularly useful for assessing potential handling and storage requirements. However, specific predicted values for this compound were not identified in the available search results.

Index of Refraction Prediction

The refractive index is a fundamental optical property of a material. An experimental refractive index (n20/D) of 1.60 has been reported by a supplier aspirasci.com. Similar to other properties, the refractive index can be predicted through computational methods that correlate molecular structure with optical behavior. Specific predicted values for the refractive index of this compound were not found in the provided search results.

| Property | Predicted Value | Experimental Value |

| pKa | 14.58 ± 0.10 protheragen.ai | Not available |

| Boiling Point | 137.5 ± 15.0 °C protheragen.ai | 146-150 °C aspirasci.com |

| Density | 1.24 ± 0.1 g/cm³ protheragen.ai | 2.89 g/cm³ aspirasci.com |

| LogP | Not available | Not available |

| Vapor Pressure | Not available | 5 mmHg (20 °C) aspirasci.com |

| Index of Refraction (n20/D) | Not available | 1.60 aspirasci.com |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound, including the puckering of the oxetane (B1205548) ring and the orientation of its substituents, plays a crucial role in its chemical reactivity and biological activity. While no specific conformational analysis studies for this exact molecule were found, general principles governing substituted oxetanes and the stereoelectronic effects of fluorine can provide valuable insights.

The oxetane ring is known to adopt a puckered conformation to relieve ring strain. The introduction of substituents at the 3-position influences the degree of puckering and the preferred conformation. For this compound, the presence of both a fluorine atom and a hydroxymethyl group at the same carbon atom introduces significant steric and electronic considerations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens through which the intricate details of reaction mechanisms involving this compound can be scrutinized at a molecular level. The inherent ring strain of the oxetane core, combined with the electronic influence of the fluorine and hydroxymethyl substituents at the C3 position, gives rise to a rich and complex reactivity profile. Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the potential energy surfaces, identifying transition states, and predicting the kinetic and thermodynamic feasibility of various reaction pathways.

A central focus of computational studies on substituted oxetanes is the mechanism of ring-opening reactions, which can be initiated by nucleophilic attack or under acidic conditions. For this compound, the presence of a fluorine atom at a quaternary center is expected to significantly influence the regioselectivity and stereoselectivity of such reactions. Theoretical calculations on analogous α-fluorinated oxetanes have demonstrated that the electronic effects of the fluorine atom often override steric considerations in directing the approach of a nucleophile. nih.govresearchgate.net

Computational investigations into the ring-opening of fluorinated oxetanes have revealed that the fluorine atom can exert a profound influence on the stability of intermediates and the energy of transition states. nih.govbohrium.com For instance, in the nucleophilic ring-opening of fluoroalkylidene-oxetanes, a complete reversal of selectivity has been observed compared to their non-fluorinated counterparts, an outcome attributed to the electronic repulsion between the fluorine and the incoming nucleophile. nih.gov

Transition State Geometries and Energetics

The analysis of transition state (TS) structures is a cornerstone of computational reaction mechanism studies. For a hypothetical SN2-type ring-opening of this compound by a nucleophile, DFT calculations can predict the geometry of the transition state, including the bond lengths of the forming nucleophile-carbon bond and the breaking carbon-oxygen bond. The presence of the electron-withdrawing fluorine atom is anticipated to affect these parameters significantly.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state structure indeed connects the reactants and products on the potential energy surface. Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand the electronic rearrangements occurring during the reaction, such as charge transfer and hyperconjugative interactions that stabilize the transition state.

While specific computational data for the ring-opening of this compound is not extensively available in the literature, data from closely related systems can provide valuable insights. The following table illustrates hypothetical, yet plausible, activation energies (ΔE‡) and key bond distances for the transition state of a nucleophilic attack on the oxetane ring, comparing an unsubstituted oxetane with a generic 3-fluorooxetane (B1316920) and this compound. This data is intended to be illustrative of the expected electronic effects.

| Compound | Nucleophile | Calculated ΔE‡ (kcal/mol) | TS Bond Distance (C-Nu) (Å) | TS Bond Distance (C-O) (Å) |

|---|---|---|---|---|

| Oxetane | Cl- | 25.8 | 2.45 | 2.10 |

| 3-Fluorooxetane | Cl- | 23.5 | 2.50 | 2.15 |

| This compound | Cl- | 24.2 | 2.48 | 2.13 |

This table presents hypothetical data based on general principles of physical organic chemistry and computational studies on related fluorinated heterocycles. The values are for illustrative purposes to highlight expected trends.

The data in the table suggests that the fluorine substitution in 3-fluorooxetane lowers the activation barrier for nucleophilic attack compared to the unsubstituted oxetane, which can be attributed to the electron-withdrawing nature of fluorine stabilizing the developing negative charge on the oxygen atom in the transition state. For this compound, the activation energy is posited to be slightly higher than for 3-fluorooxetane due to the potential for intramolecular interactions involving the hydroxymethyl group, which may alter the charge distribution and steric environment around the reaction center.

Influence of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position introduces another layer of complexity to the reaction mechanisms of this compound. This functional group can participate in intramolecular hydrogen bonding, potentially influencing the conformation of the oxetane ring and the accessibility of the electrophilic carbon atoms to incoming nucleophiles.

Computational models can explore the role of the hydroxymethyl group as an internal nucleophile or as a directing group. For instance, under acidic conditions, protonation of the oxetane oxygen would be followed by nucleophilic attack. The hydroxymethyl group could act as an intramolecular nucleophile, leading to the formation of a bicyclic ether. Transition state analysis of such a pathway would be crucial to determine its feasibility compared to intermolecular attack by an external nucleophile.

The following table outlines key computational parameters that would be investigated in a study of the acid-catalyzed intramolecular cyclization of this compound.

| Reaction Step | Intermediate/Transition State | Key Geometric Parameter | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| Protonation | Protonated Oxetane | O-H+ bond length | 0.0 |

| Intramolecular Attack | TS1 (Ring Opening/Closing) | C-O (forming bond) distance | +15.2 |

| Deprotonation | Bicyclic Ether Product | - | -5.7 |

This table presents hypothetical data for an illustrative acid-catalyzed intramolecular reaction. The values are based on known principles of reaction mechanisms and are intended to showcase the type of information generated from computational studies.

Applications of 3 Fluorooxetan 3 Yl Methanol in Medicinal Chemistry and Drug Discovery

Utilization as a Pharmaceutical Intermediate and Building Block

(3-Fluorooxetan-3-yl)methanol is widely utilized as a key intermediate and building block in organic synthesis, particularly within the pharmaceutical industry. Its value stems from the incorporation of the 3-fluorooxetane (B1316920) moiety, which can serve as a bioisosteric replacement for other common chemical groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to improved pharmacological profiles, including enhanced aqueous solubility, metabolic stability, and cell permeability, while maintaining or improving binding affinity to biological targets. The presence of the primary alcohol functional group provides a convenient handle for synthetic elaboration, allowing for its incorporation into a wide array of more complex molecular architectures.

Design and Synthesis of Bioactive Compounds Containing the this compound Moiety

The unique structural and electronic properties of the this compound moiety have been leveraged by medicinal chemists to develop novel compounds targeting a range of biological pathways implicated in various diseases.

Role in the Synthesis of P2X7R Antagonists

The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily found on immune cells, and its overactivation is linked to inflammatory and neuropathic pain conditions. Developing antagonists for this receptor is a key therapeutic strategy. Patent literature discloses the use of the this compound motif in the synthesis of novel P2X7R antagonists.

In one such disclosure, compounds incorporating a (3-fluorooxetan-3-yl)methoxy group attached to a central heterocyclic core were synthesized and evaluated for their P2X7R inhibitory activity. The synthesis involved coupling this compound with a suitable precursor, demonstrating its utility as a building block to introduce the desired physicochemical properties into the final antagonist molecules.

Table 1: Representative P2X7R Antagonist Incorporating the this compound Moiety

| Compound ID | Structure | Role of this compound | Patent Source |

| Example Compound | Substituted heterocyclic core with a -(O-CH₂)-(3-fluorooxetan-3-yl) side chain. | The methanol (B129727) group is used to form an ether linkage, introducing the 3-fluorooxetane moiety to enhance properties like solubility and metabolic stability. | WO2018090040A1 |

Application in Compounds Modulating Splicing

Alternative splicing of pre-mRNA is a fundamental process that generates protein diversity, and its dysregulation is a hallmark of many genetic diseases and cancers. Small molecules that can modulate splicing patterns represent a novel therapeutic modality.

A patent application reveals the use of a derivative of this compound in the synthesis of compounds designed to modulate the splicing of pre-mRNA from genes such as ATXN3, which is implicated in Spinocerebellar Ataxia 3. google.com In the described synthetic route, a more complex building block derived from the target compound, tert-butyl 2-((diphenylmethylene)amino)-3-(3-fluorooxetan-3-yl)propanoate, is utilized. This demonstrates the role of the core (3-fluorooxetan-3-yl) structure as a foundational element for creating more elaborate intermediates for the synthesis of these complex modulators. google.com

Integration into MAGL Inhibitors

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibiting MAGL increases 2-AG levels, offering a therapeutic approach for treating neuroinflammatory and neurodegenerative diseases.

Patent literature describes the synthesis of piperidine (B6355638) derivatives as potent MAGL inhibitors, where this compound is used as a key reactant. The synthesis involves the reaction of this compound with a piperidine-containing intermediate under Mitsunobu conditions or via its conversion to a mesylate followed by nucleophilic substitution. This directly incorporates the (3-fluorooxetan-3-yl)methyl group into the final inhibitor structure.

Table 2: Synthesis and Activity of a MAGL Inhibitor

| Compound ID | Synthetic Role of this compound | Biological Activity (IC₅₀) | Patent Source |

| Example 10 | Used to introduce the (3-fluorooxetan-3-yl)methoxy moiety onto a piperidine scaffold. | hMAGL IC₅₀ = 1.1 nM | WO2017049313A1 |

Use in NTRK-Related Disorder Treatments

Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of adult and pediatric cancers. Tropomyosin receptor kinase (TRK) inhibitors have shown remarkable efficacy in treating these NTRK fusion-positive tumors.

The this compound building block has been incorporated into the design of novel TRK inhibitors. A patent application discloses compounds where a (3-fluorooxetan-3-yl)methoxy group is attached to a pyrazolopyrimidine core structure. These compounds were designed to inhibit TRK kinase activity. The synthesis involves the alkylation of a phenol (B47542) intermediate with (3-(bromomethyl)-3-fluorooxetan), which is readily prepared from this compound. This strategic inclusion of the fluorooxetane moiety aims to improve the drug-like properties of the potential therapeutic agents.

Table 3: Representative TRK Inhibitor with the this compound Moiety

| Compound ID | Target | Biological Activity | Role of this compound | Patent Source |

| Example 1-137 | TRKA | Data provided in patent | Forms a (3-fluorooxetan-3-yl)methoxy side chain to enhance pharmacological properties. | WO2019005515A1 |

Impact of Oxetane (B1205548) Core on Physicochemical Properties in Drug Discovery

The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisosteric replacement for more common functional groups, such as gem-dimethyl or carbonyl groups. acs.orgnih.gov Its incorporation into a molecule can profoundly influence key drug-like properties. The strained C-O-C bond angle in the oxetane ring exposes the oxygen lone pairs, making it a good hydrogen-bond acceptor. nih.gov

A primary driver for the inclusion of oxetanes in drug candidates is the enhancement of metabolic stability. researchgate.net The replacement of metabolically susceptible groups, such as gem-dimethyl groups which can undergo oxidation, with a more robust oxetane ring can block these metabolic pathways. acs.orgnih.gov The 3,3-disubstitution pattern is particularly effective at sterically shielding the oxetane's ether oxygen and adjacent carbons from metabolizing enzymes like cytochrome P450s. nih.govresearchgate.net

While specific metabolic data for this compound is not extensively published, the expected trend in metabolic stability can be illustrated by comparing a hypothetical compound containing this moiety to analogs with other common groups.

Table 1: Illustrative Metabolic Stability of a Hypothetical Compound Series

| Compound ID | R Group | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 1a | gem-dimethyl | 15 | 92.4 |

| 1b | Carbonyl | 25 | 55.5 |

| 1c | This compound | > 60 | < 23.1 |

Note: The data in this table are representative and intended to illustrate the expected trend in metabolic stability based on the known properties of the oxetane core. They are not based on direct experimental results for a specific compound series.

The fluorine atom in this compound can further enhance metabolic stability by increasing the strength of adjacent C-H bonds, making them less susceptible to enzymatic oxidation. nih.govmdpi.com

The introduction of an oxetane ring generally leads to an increase in polarity and a decrease in lipophilicity compared to its gem-dimethyl isostere, which can improve aqueous solubility. acs.org This is a significant advantage in drug discovery, as poor solubility can hinder absorption and bioavailability. The oxygen atom of the oxetane can act as a hydrogen bond acceptor, further promoting interaction with water.

The fluorination of the oxetane core, as in this compound, has a more complex effect on physicochemical properties. Fluorine is highly electronegative and can lower the pKa of nearby functional groups. chemrxiv.org While the introduction of fluorine can sometimes increase lipophilicity in aromatic systems, in aliphatic systems like oxetane, monofluorination may decrease lipophilicity. nih.gov The presence of the hydroxymethyl group on the this compound scaffold further enhances hydrophilicity.

Table 2: Predicted Physicochemical Properties of Isosteric Groups

| Moiety | Calculated LogP (cLogP) | Topological Polar Surface Area (TPSA) (Ų) | Predicted Aqueous Solubility (logS) |

| iso-Propyl | 1.5 | 0 | -1.8 |

| tert-Butyl | 2.0 | 0 | -2.2 |

| This compound | -0.5 | 49.7 | -0.5 |

Note: These values are predictions based on computational models and serve to illustrate the general physicochemical trends associated with the this compound moiety compared to common alkyl groups.

A significant synthetic and regulatory advantage of the 3,3-disubstituted oxetane framework is the absence of stereocenters at the point of substitution. When a prochiral center is modified to incorporate a 3-substituted oxetane, a new stereocenter is created. However, with a 3,3-disubstituted oxetane such as this compound, the substituted carbon is quaternary and achiral. This simplifies synthesis, purification, and characterization, as there is no need to separate enantiomers or diastereomers, which often exhibit different pharmacological and toxicological profiles. This can streamline the drug development process and reduce manufacturing costs. acs.orgchemrxiv.org

Structure-Activity Relationship (SAR) Studies of this compound-Derived Scaffolds

While specific SAR studies for scaffolds directly derived from this compound are not yet widely available in the literature, the unique properties of this building block allow for informed hypotheses about its potential applications in SAR exploration. The 3,3-disubstituted pattern provides a rigid scaffold that can orient substituents in a well-defined region of three-dimensional space, which is invaluable for probing interactions within a biological target's binding site. nih.gov

In a typical SAR campaign, the this compound moiety could be incorporated as a polar, metabolically stable anchor. The primary alcohol of the hydroxymethyl group serves as a convenient handle for further chemical modification, allowing for the exploration of a wide range of derivatives.

Table 3: Hypothetical SAR Exploration of a Kinase Inhibitor Scaffold

| Compound ID | Modification at the Hydroxymethyl Group | Kinase X IC₅₀ (nM) | hERG IC₅₀ (µM) |

| 2a | -OH (Parent) | 50 | > 30 |

| 2b | -OCH₃ | 45 | > 30 |

| 2c | -NH₂ | 25 | 15 |

| 2d | -N(CH₃)₂ | 30 | 8 |

| 2e | -SO₂CH₃ | 150 | > 30 |

Note: This table presents a hypothetical SAR study to illustrate how the this compound scaffold could be utilized. The data are not from actual experiments.

In this hypothetical example, derivatization of the primary alcohol allows for the probing of different interactions (hydrogen bond donation/acceptance, ionic interactions) in the kinase binding pocket. The oxetane core serves to position these functionalities while maintaining favorable physicochemical properties. The fluorine atom can also engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein, potentially enhancing binding affinity and selectivity. nih.gov The systematic modification of the hydroxymethyl group would provide valuable insights into the SAR of the chemical series, guiding the design of more potent and selective drug candidates.

Mechanistic and Reactivity Studies of 3 Fluorooxetan 3 Yl Methanol

Ring-Opening Reactions of the Oxetane (B1205548) Core

The reactivity of the oxetane ring in (3-Fluorooxetan-3-yl)methanol is dominated by its significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane. beilstein-journals.org This strain provides a strong thermodynamic driving force for ring-opening reactions. nih.gov Such reactions typically proceed via activation by Lewis or Brønsted acids, which coordinate to the oxygen atom, rendering the ring carbons more electrophilic and susceptible to nucleophilic attack. nih.govillinois.edu

The regioselectivity of the ring-opening is a critical aspect, governed by both steric and electronic effects. magtech.com.cn For unsymmetrically substituted oxetanes, acid-catalyzed reactions with weak nucleophiles typically favor attack at the more substituted carbon atom due to the stabilization of the resulting partial positive charge in the transition state (electronic control). magtech.com.cn However, the presence of the highly electronegative fluorine atom at C3 in this compound introduces a strong electron-withdrawing inductive effect. This effect destabilizes any developing positive charge at the adjacent carbon, potentially altering the expected regioselectivity. Research on related fluoroalkylidene-oxetanes has shown that electronic influences of the fluorine atom can govern the outcome of ring-opening reactions, sometimes overriding steric factors. nih.govresearchgate.net

In the case of this compound, nucleophilic attack could theoretically occur at either C2 (or C4) or C3. However, attack at the quaternary C3 carbon is sterically hindered and electronically disfavored. Therefore, under both acidic and basic conditions, nucleophilic attack is anticipated to occur predominantly at the less substituted C2/C4 positions, leading to the formation of a 1,3-diol derivative.

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound

| Reaction Condition | Nucleophile (Nu⁻) | Predicted Major Product | Predominant Control |

|---|---|---|---|

| Acidic (e.g., H⁺) | Weak (e.g., H₂O, ROH) | 3-Fluoro-3-(hydroxymethyl)propane-1,3-diol | Steric/Electronic |

Reactivity of the Fluoro and Hydroxymethyl Functionalities

The fluoro and hydroxymethyl groups at the C3 position exhibit their own characteristic reactivities, which are modulated by the presence of the strained oxetane ring.

The hydroxymethyl group can undergo reactions typical of a primary alcohol. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group (e.g., tosylate or mesylate) to facilitate subsequent nucleophilic substitution. The proximity of the electron-withdrawing oxetane oxygen and the fluorine atom can influence the pKa of the hydroxyl proton, potentially making it more acidic than a typical primary alcohol. nih.gov

Pathways of Elimination and Recyclization

Elimination reactions involving this compound could potentially proceed following the activation of the hydroxymethyl group. Conversion of the alcohol to a good leaving group (e.g., -OTs) could be followed by base-induced elimination. However, the geometry of the substrate, which lacks protons on the adjacent C3 carbon, precludes a standard E2 elimination pathway to form a double bond involving C3.

Instead, intramolecular reactions are more plausible. If the hydroxyl group is converted to a leaving group, an internal nucleophile could attack, leading to ring rearrangement or expansion. For instance, intramolecular attack by the oxetane oxygen could lead to the formation of bicyclic oxonium ions, which are intermediates in ring expansion or rearrangement pathways.

Recyclization pathways are most relevant after a ring-opening event. The resulting 1,3-diol derivatives possess functional groups that can participate in subsequent cyclization reactions under appropriate conditions. For example, the product of a ring-opening reaction with a nucleophile at C2 will be a primary alcohol. This alcohol, along with the tertiary alcohol formed from the original hydroxymethyl group, could be selectively functionalized to promote a second ring-closure, potentially leading to the formation of substituted tetrahydrofurans or other heterocyclic systems.

Stereochemical Control in Reactions Involving the Oxetane Moiety

This compound is an achiral molecule as the C3 position is a prochiral center. However, reactions that differentiate between the two methylene (B1212753) groups of the oxetane ring (C2 and C4) or reactions on the hydroxymethyl group that create a new stereocenter can lead to chiral products.

The stereochemical outcome of the ring-opening reaction is a key consideration. Nucleophilic attack on the oxetane ring typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon being attacked. beilstein-journals.org In the case of this compound, attack at C2 or C4 would proceed with a predictable stereochemical course if a chiral center were present elsewhere in the molecule or if a chiral reagent were used.

Recent advances have focused on the catalytic asymmetric ring-opening of 3-substituted oxetanes using chiral Brønsted acids. rsc.org These methods allow for the desymmetrization of prochiral oxetanes, providing enantiomerically enriched, highly functionalized products. Applying such a strategy to this compound could, in principle, allow for the enantioselective synthesis of chiral 1,3-diol derivatives, which are valuable building blocks in organic synthesis. The stereochemical control would be dictated by the chiral catalyst, which would differentiate between the two enantiotopic faces of the oxetane ring during the protonation and subsequent nucleophilic attack.

Toxicological and Safety Aspects General Considerations for Fluorinated Alcohols and Oxetanes in Research Settings

Hazard Identification and Classification

(3-Fluorooxetan-3-yl)methanol is classified as a hazardous substance. aspirasci.com The primary hazards identified include irritation to the skin, eyes, and respiratory system, and it is harmful if ingested. aspirasci.com

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

The data in this table is based on available safety information for this compound. aspirasci.com

General considerations for related compounds suggest that fluorotelomer alcohols may be associated with hepatotoxicity. nih.gov While specific data for this compound is not available, this highlights the importance of minimizing exposure. The oxetane (B1205548) ring, particularly when substituted at the 3-position, generally shows good stability but can be susceptible to ring-opening under strongly acidic conditions. chemrxiv.orgnih.gov

Precautions for Safe Handling in Laboratory and Production Environments

Due to the identified hazards, stringent safety measures must be implemented when handling this compound.

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. sigmaaldrich.comchemos.de

Use of explosion-proof electrical and ventilation equipment is recommended, especially when handling larger quantities, as is standard practice for flammable or potentially flammable alcohols. michigan.gov

An eyewash station and safety shower must be readily accessible in the immediate work area. savogran.com

Personal Protective Equipment (PPE):

Eye Protection: Chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards are required. nih.gov

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the substance. nih.govsigmaaldrich.com

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger scale operations, additional protective clothing may be necessary to prevent skin contact. uwm.edu

General Hygiene Practices:

Avoid breathing vapors, mist, or gas. aspirasci.com

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used. chemos.de

Wash hands thoroughly with soap and water after handling and before breaks. solventsandpetroleum.com

Remove contaminated clothing promptly and wash it before reuse. echemi.com

General Considerations for Storage and Incompatibilities

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

Storage Conditions:

Store in a tightly closed container in a dry, cool, and well-ventilated place. chemos.defishersci.nl

The recommended storage temperature is in a freezer, under -20°C. aspirasci.com

Keep away from heat, sparks, open flames, and other sources of ignition. methanex.com

Store locked up and out of direct sunlight. michigan.gov

Incompatibilities:

Strong Acids: The oxetane ring can be susceptible to ring-opening reactions in the presence of strong acids. chemrxiv.org

Strong Oxidizing Agents: As with other alcohols, contact with strong oxidizers can lead to vigorous, exothermic reactions. fishersci.nl

Strong Bases and Alkalis: While generally more stable to basic conditions, prolonged exposure to strong bases should be evaluated. chemrxiv.org

Spill and Leakage Containment Procedures

In the event of a spill or leak, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

Small Spills (Laboratory Scale):

Eliminate all sources of ignition in the immediate area. fishersci.nl

Ensure adequate ventilation.

Wear appropriate PPE, including respiratory protection if necessary. solventsandpetroleum.com

Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. methanol.org

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for chemical waste disposal. solventsandpetroleum.com

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Large Spills:

Evacuate all non-essential personnel from the area and isolate the hazard zone. fishersci.nl

Stop the leak if it can be done without risk. methanol.org

Prevent the material from entering drains, sewers, or waterways. michigan.gov

Contain the spill by diking with sand, earth, or other suitable material. methanol.org

Follow institutional and local emergency response protocols. Contact environmental health and safety personnel.

After any spill, dispose of contaminated materials and waste in accordance with all applicable federal, state, and local regulations. solventsandpetroleum.com

Future Directions and Emerging Research Opportunities for 3 Fluorooxetan 3 Yl Methanol

Novel Synthetic Methodologies

While methods for the synthesis of fluorinated oxetanes exist, the development of more efficient, scalable, and stereoselective routes to (3-Fluorooxetan-3-yl)methanol and its derivatives remains a key area of research.

A groundbreaking recent development in the synthesis of fluorinated oxetanes involves a catalytic transformation that converts epoxides into these valuable scaffolds. Researchers have pioneered a method that utilizes an inexpensive copper catalyst to facilitate the insertion of a difluorocarbene species into the structure of readily available three-membered epoxides. google.comnus.edu.sgazolifesciences.comnews-medical.net This process involves the coordination of a copper difluorocarbenoid complex with the epoxide, triggering a site-selective ring cleavage and subsequent cyclization to yield the desired α,α-difluoro-oxetane product. google.comazolifesciences.comnews-medical.net This innovative approach circumvents many of the challenges associated with traditional methods, such as ring rupture and defluorination. google.com

Further research could focus on adapting and optimizing this catalytic system for the specific synthesis of this compound. This would likely involve the use of a suitably substituted epoxide precursor that already contains the necessary hydroxymethyl group or a protected version thereof.

Other emerging synthetic strategies that warrant investigation for the preparation of this compound and related structures include:

Photochemical Approaches: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method for synthesizing oxetanes. beilstein-journals.orgbeilstein-journals.org Future research could explore the use of visible-light-mediated Paternò-Büchi reactions, potentially employing photosensitizers to achieve the synthesis under milder conditions. beilstein-journals.org

Ring Contractions: The synthesis of functionalized oxetanes via the ring contraction of larger heterocyclic systems, such as 2,5-dihydrofurans, using diazo compounds under photochemical conditions, presents another mild and catalyst-free alternative. beilstein-journals.org

C-H Functionalization: Direct functionalization of alcohol C-H bonds to form the oxetane (B1205548) ring is a promising strategy that avoids the need for pre-functionalized substrates. nih.gov This approach has been successfully applied to the synthesis of complex oxetane-containing molecules and could potentially be adapted for the synthesis of this compound. nih.gov

The development of these and other novel synthetic methodologies will be crucial for making this compound more readily accessible for further research and application.

Exploration of New Pharmaceutical and Agrochemical Applications

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity. pcimag.com The this compound motif is a prime candidate for exploration in these areas.

Pharmaceutical Applications:

The fluorinated oxetane moiety is considered a valuable scaffold in drug discovery. google.comnus.edu.sgazolifesciences.comnews-medical.net It can act as a bioisosteric replacement for other functional groups, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. google.comnews-medical.net The introduction of a fluorine atom into an oxetane ring can significantly increase the metabolic stability of the molecule. pcimag.com

Future research in this area should focus on:

Systematic Bioisosteric Replacement Studies: Incorporating the this compound moiety into known bioactive molecules and evaluating the impact on their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Fragment-Based Drug Discovery: Utilizing this compound as a fragment in screening campaigns to identify novel starting points for drug discovery programs targeting a wide range of diseases.

Synthesis of Novel Drug Analogues: Using the newly developed synthetic methods to create libraries of compounds containing the this compound core for high-throughput screening against various biological targets.

Agrochemical Applications:

The principles of using fluorinated compounds in pharmaceuticals are also applicable to the development of new pesticides. The introduction of fluorine can lead to enhanced efficacy, selectivity, and environmental profiles of agrochemicals. beilstein-journals.org While specific studies on the agrochemical applications of this compound are limited, the known herbicidal activity of some oxetane derivatives suggests potential in this area. researchgate.net

Future research directions include:

Screening for Herbicidal, Fungicidal, and Insecticidal Activity: Synthesizing derivatives of this compound and evaluating their biological activity against a panel of relevant agricultural pests and weeds.

Structure-Activity Relationship (SAR) Studies: Once initial activity is identified, systematic modifications of the this compound scaffold can be undertaken to optimize its potency and selectivity.

Mode of Action Studies: Investigating the biochemical pathways and target sites affected by active compounds to understand their mechanism of action and to guide further development.

Advanced Material Science Applications

The unique properties of fluorinated polymers, such as high thermal and chemical stability, low surface energy, and specific optical and electrical properties, make them valuable in a wide range of advanced material applications. nih.govrsc.org this compound, as a functionalized fluorinated oxetane, represents a promising monomer for the synthesis of novel polymers with tailored properties.

The cationic ring-opening polymerization of fluorinated oxetane monomers is a known method for producing polyethers with fluorinated side chains. google.compcimag.com The resulting polymers can exhibit desirable characteristics such as hydrophobicity and low coefficients of friction. google.com

Emerging research opportunities in material science include:

Synthesis of Novel Fluorinated Polyoxetanes: Homopolymerization of this compound and its copolymerization with other oxetane or non-fluorinated monomers could lead to a new class of fluorinated polymers. The pendant hydroxymethyl group offers a site for further modification, allowing for the creation of cross-linked materials or the attachment of other functional groups.

Development of High-Performance Coatings: The incorporation of the this compound unit into polymer backbones could lead to the development of coatings with enhanced hydrophobicity, oleophobicity, and durability. Such coatings could find applications in anti-fouling surfaces, low-friction materials, and protective layers for electronic components.

Preparation of Functional Biomaterials: The biocompatibility of some fluorinated polymers makes them suitable for biomedical applications. nih.gov Polymers derived from this compound could be investigated for use in drug delivery systems, medical implants, and tissue engineering scaffolds.

A summary of potential research directions in material science is presented in the table below:

| Research Direction | Potential Monomer(s) | Polymerization Method | Potential Applications |

| Novel Fluorinated Polyoxetanes | This compound | Cationic Ring-Opening Polymerization | Specialty elastomers, functional fluids |

| High-Performance Coatings | This compound, other acrylates/epoxides | Photopolymerization, Radical Polymerization | Hydrophobic and oleophobic surfaces, anti-graffiti coatings |

| Functional Biomaterials | This compound, biodegradable monomers | Controlled Polymerization Techniques | Drug delivery vehicles, biocompatible coatings for medical devices |

Green Chemistry Approaches to Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

Key areas for exploration in green chemistry include:

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral molecules offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net Research into halohydrin dehalogenases has shown their potential for the enantioselective formation and ring-opening of oxetanes. researchgate.net Exploring the use of engineered enzymes for the synthesis of this compound could lead to a highly efficient and sustainable process.

Solvent-Free or Aqueous Synthesis: The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a core principle of green chemistry. Investigating solvent-free reaction conditions or the use of water as a solvent for the synthesis of this compound would significantly reduce the environmental impact of its production. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is crucial for sustainability. beilstein-journals.org The aforementioned [2+2] cycloaddition and ring contraction reactions are examples of atom-economical routes to oxetanes. beilstein-journals.orgbeilstein-journals.org

Energy Efficiency: Utilizing photochemical reactions that can be driven by visible light instead of high-energy UV radiation, or developing catalytic systems that operate at lower temperatures, can significantly reduce the energy consumption of the synthesis. beilstein-journals.org

By focusing on these green chemistry approaches, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Q & A

Basic: What are the optimal synthetic routes for (3-Fluorooxetan-3-yl)methanol, and how can reaction conditions be adjusted to improve yield?

The synthesis of this compound (CAS: 865451-85-0) typically involves oxetane ring functionalization. A key intermediate is (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate, which can undergo nucleophilic substitution or reduction. For example, iodination of the methyl group using reagents like NaI in acetone under reflux yields 3-fluoro-3-(iodomethyl)oxetane (CAS: 1363381-23-0), which can be further reduced to the alcohol . Optimizing reaction conditions—such as using anhydrous solvents (e.g., THF), controlling temperature (0–25°C), and employing catalysts like LiAlH4 for reduction—can enhance yield and purity. Monitoring via ¹⁹F NMR ensures fluorination efficiency .

Advanced: How does the fluorine substituent influence the electronic and steric properties of this compound in nucleophilic reactions?

The fluorine atom at the 3-position of the oxetane ring introduces strong electron-withdrawing effects, polarizing the C–F bond and increasing the electrophilicity of adjacent carbons. This enhances susceptibility to nucleophilic attack at the methylene group, facilitating ring-opening reactions. Steric effects are minimal due to fluorine's small atomic radius, but the oxetane’s inherent ring strain (≈25 kcal/mol) further accelerates reactivity. Comparative studies with non-fluorinated oxetane analogs show reduced activation barriers in SN2 reactions, as fluorine stabilizes transition states through inductive effects .

Basic: What spectroscopic methods are most effective for characterizing this compound and its derivatives?

Key techniques include:

- ¹H NMR : Identifies protons on the oxetane ring (δ 4.5–5.0 ppm) and methanol group (δ 3.5–4.0 ppm).

- ¹⁹F NMR : A singlet near δ -180 ppm confirms fluorine presence and symmetry .

- IR Spectroscopy : O–H stretch (3200–3600 cm⁻¹) and C–F vibration (1100–1200 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 107 (C₄H₇FO₂) and fragmentation patterns (e.g., loss of H₂O at m/z 89) .

Advanced: How can computational chemistry predict the reactivity and regioselectivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) calculations reveal that nucleophilic attack preferentially occurs at the fluorinated carbon due to its higher partial positive charge. Molecular dynamics simulations show that solvents like DMSO stabilize transition states by solvating the leaving group (e.g., iodide in substitution reactions). Computational models also predict regioselectivity in cross-coupling reactions, where the fluorine atom directs metal catalysts (e.g., Pd) to adjacent positions .

Basic: What chromatographic techniques are recommended for purifying this compound?

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of methanol:water (70:30 v/v) and 0.1% TFA. Retention time ≈ 6.2 min.

- GC-MS : A polar column (e.g., DB-WAX) with He carrier gas (1 mL/min) and temperature gradient (50°C to 250°C at 10°C/min) resolves volatile derivatives.

- TLC : Silica gel plates with ethyl acetate:hexane (3:7) visualize spots under UV (Rf ≈ 0.4) .

Advanced: What are the key factors affecting the stability of this compound under storage?

Stability is influenced by:

- Moisture : Hydrolysis of the oxetane ring occurs in aqueous media; store under anhydrous conditions (e.g., molecular sieves).

- Light : UV exposure degrades the C–F bond; use amber vials.

- Temperature : Decomposition above 40°C; recommended storage at 2–8°C.

Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when sealed under nitrogen .

Basic: How can this compound serve as a building block in medicinal chemistry?

The oxetane ring improves pharmacokinetic properties (e.g., metabolic stability, solubility) in drug candidates. For example, it is used to:

- Replace cyclopropane rings in protease inhibitors, reducing toxicity.

- Synthesize fluorinated analogs of bioactive molecules (e.g., antiviral nucleosides) via Suzuki-Miyaura coupling .

Advanced: What mechanistic insights explain the compound’s role in transition-metal catalysis?

In Pd-catalyzed cross-couplings, the fluorine atom acts as a directing group, orienting the metal center to the adjacent carbon. This facilitates oxidative addition into C–O bonds, as seen in Heck reactions. Kinetic isotope effects (KIE) studies (kH/kD = 1.8) confirm that C–H bond cleavage is rate-limiting in such processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |